1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,3-difluorotoluene with a suitable reagent to introduce the difluoromethyl groups, followed by oxidation to form the ketone. The reaction conditions often require the use of strong bases and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one: Similar structure but with different positioning of the difluoromethyl groups.
1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one: Contains trifluoromethyl groups instead of difluoromethyl groups.
Uniqueness
1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can also affect the compound’s physical properties, such as solubility and stability.
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
1-[2,3-bis(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O/c1-2-8(16)6-4-3-5-7(10(12)13)9(6)11(14)15/h3-5,10-11H,2H2,1H3 |
InChI Key |
KAPQIORZNKLWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1C(F)F)C(F)F |
Origin of Product |
United States |
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